molecular formula C29H24N2O4S B12026514 (4E)-4-{[4-(benzyloxy)-3-methylphenyl](hydroxy)methylidene}-1-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)pyrrolidine-2,3-dione

(4E)-4-{[4-(benzyloxy)-3-methylphenyl](hydroxy)methylidene}-1-(pyridin-3-ylmethyl)-5-(thiophen-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12026514
M. Wt: 496.6 g/mol
InChI Key: ZAJZGURVEKVQNQ-IMVLJIQESA-N
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Preparation Methods

The synthesis of 4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings

Chemical Reactions Analysis

4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyloxy and thienyl groups, using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-(3-pyridinylmethyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with similar compounds such as:

Properties

Molecular Formula

C29H24N2O4S

Molecular Weight

496.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C29H24N2O4S/c1-19-15-22(11-12-23(19)35-18-20-7-3-2-4-8-20)27(32)25-26(24-10-6-14-36-24)31(29(34)28(25)33)17-21-9-5-13-30-16-21/h2-16,26,32H,17-18H2,1H3/b27-25+

InChI Key

ZAJZGURVEKVQNQ-IMVLJIQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CS4)/O)OCC5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CS4)O)OCC5=CC=CC=C5

Origin of Product

United States

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